Lacto-N-tetraose, commonly referred to as LNT, is a significant oligosaccharide found predominantly in human milk. It plays a crucial role in infant nutrition and has garnered attention for its potential health benefits. LNT is classified as a type 1 human milk oligosaccharide, which are complex carbohydrates that contribute to the development of the infant gut microbiome and have immunomodulatory properties.
Lacto-N-tetraose is primarily sourced from human breast milk, where it is one of the most abundant oligosaccharides. It can also be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and fermentation processes. These synthetic methods allow for the production of LNT in larger quantities for research and commercial applications.
LNT belongs to a broader category of human milk oligosaccharides, which are classified based on their structural features and biological functions. It is specifically categorized under type 1 oligosaccharides, which typically consist of galactose, glucose, and N-acetylglucosamine units linked together in specific configurations.
The synthesis of Lacto-N-tetraose can be achieved through several methodologies:
Recent advancements have demonstrated the successful synthesis of LNT using a semi-sequential one-pot enzymatic approach that allows for the production of long-chain oligomers up to 26 sugar units. This method employs high-performance multiplexed capillary gel electrophoresis with laser-induced fluorescence detection for analysis and verification of product formation .
Lacto-N-tetraose consists of four monosaccharide units: galactose, N-acetylglucosamine, glucose, and another galactose. The structure can be represented as:
This configuration highlights the specific glycosidic linkages that define its structure.
The molecular formula for Lacto-N-tetraose is , with a molecular weight of approximately 342.3 g/mol. Its structural complexity allows it to participate in various biological interactions within the gut microbiome.
Lacto-N-tetraose can undergo several chemical reactions, primarily involving glycosidic bond formation or cleavage. Key reactions include:
The efficiency of these reactions heavily depends on the choice of protecting groups and reaction conditions. For instance, using superarmed donors can significantly enhance glycosylation yields .
Lacto-N-tetraose exerts its biological effects primarily through its interaction with gut microbiota and immune cells. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria in the infant gut.
Studies have shown that LNT can modulate immune responses by enhancing mucosal immunity and potentially reducing the risk of infections in infants . Its structural similarity to certain pathogens may also aid in preventing pathogen adhesion to gut epithelial cells.
Relevant analyses indicate that LNT's stability and solubility make it suitable for incorporation into various food products and supplements aimed at improving infant health .
Lacto-N-tetraose has several scientific uses:
Lacto-N-tetraose (Galactose-β-1,3-N-acetylglucosamine-β-1,3-Galactose-β-1,4-Glucose) was first isolated from human milk in the 1950s, marking a foundational discovery in glycobiology. Early structural characterization relied on paper chromatography and enzymatic hydrolysis, revealing its distinction from its isomer lacto-N-neotetraose (differing in β-1,4 vs. β-1,3 linkage between galactose and N-acetylglucosamine) [3] [9]. The 1970s–1990s saw advanced nuclear magnetic resonance and mass spectrometry techniques elucidate its conformation, confirming the type I core structure (Galβ1-3GlcNAc) that defines ~50% of human milk oligosaccharides [6] [9].
A pivotal milestone was the identification of glycosyltransferases responsible for Lacto-N-tetraose biosynthesis. Research established that β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,3-galactosyltransferases (B3GALTs) sequentially extend the lactose core, though the specific human isoforms (e.g., B3GNT5, B3GALT2) were only confirmed via recombinant expression studies in the 2000s [1] [8]. Genetic analyses further linked Lacto-N-tetraose variability to maternal secretor (FUT2) and Lewis (FUT3) status, explaining population-level heterogeneity in human milk composition [1].
Table 1: Key Historical Milestones in Lacto-N-tetraose Research
Time Period | Advancement | Methodology |
---|---|---|
1950s | Initial isolation from human milk | Paper chromatography |
1970s–1980s | Structural confirmation | NMR, mass spectrometry |
1990s–2000s | Biosynthetic enzyme identification | Recombinant glycosyltransferases |
2010s–present | Genetic and functional diversity characterization | Genome-wide association studies |
Contemporary research focuses on enzymatic and microbial synthesis to overcome Lacto-N-tetraose’s limited natural availability. Escherichia coli strains engineered with B3GNT and B3GALT genes now achieve titers exceeding 20 grams per liter, enabling industrial-scale production for biomedical applications [3] [5].
Lacto-N-tetraose serves dual roles in microbial ecology: as a prebiotic substrate for commensals and a decoy receptor for pathogens. Its structural mimicry of intestinal epithelial glycans underpins antiadhesive antimicrobial activity. For example, Lacto-N-tetraose competitively inhibits Campylobacter jejuni binding to intestinal H2-antigens, reducing colonization by >70% in vitro [1] [2]. Similarly, it blocks Enteropathogenic Escherichia coli adhesion by saturating Type I fimbrial lectins [9].
In viral pathogenesis, Lacto-N-tetraose’s terminal galactose residues interfere with rotavirus VP8* protein binding to host cells. In vivo studies demonstrate that Lacto-N-tetraose-supplemented infant formulas reduce rotavirus shedding by 40% compared to unsupplemented controls [9].
Table 2: Lacto-N-tetraose in Pathogen Inhibition Mechanisms
Pathogen | Target Structure | Inhibition Mechanism | Efficacy |
---|---|---|---|
Campylobacter jejuni | H2 blood group antigens | Lectin blockade | >70% in vitro |
Rotavirus | VP8* protein | Glycan mimicry | 40% in vivo |
Pseudomonas aeruginosa | Pilin-associated lectins | Adhesion interference | 65% in vitro |
Paradoxically, some pathogens exploit Lacto-N-tetraose derivatives for virulence. Streptococcus pneumoniae lipoproteins bind sialylated Lacto-N-tetraose to evade immune detection, while Helicobacter pylori utilizes fucosylated variants (e.g., lacto-N-fucopentaose I) for gastric mucosa adhesion [4] [9]. This underscores Lacto-N-tetraose’s context-dependent roles—protective in free form but potentially exploitable when conjugated.
Lacto-N-tetraose’s core structure serves as a scaffold for fucosylation and sialylation, generating functional diversity critical to host-microbe interactions. Fucosylation at the terminal galactose (α-1,2-linkage) or subterminal N-acetylglucosamine (α-1,3/4-linkages) creates distinct epitopes:
Sialylation (α-2,3/6-linkages) converts Lacto-N-tetraose into acidic oligosaccharides (e.g., LST-a), which modulate immune responses. In vitro, sialylated Lacto-N-tetraose reduces lipopolysaccharide-induced interleukin-6 production in macrophages by 60% through Siglec-11 receptor interactions [1] [9].
Table 3: Functional Diversity of Lacto-N-tetraose Derivatives
Modification | Linkage | Representative Structure | Biological Function |
---|---|---|---|
Fucosylation | α-1,2 | 2'-Fucosyllacto-N-tetraose | Bifidobacterium growth promotion |
Fucosylation | α-1,3 | Lacto-N-fucopentaose III | Bacteroides symbiosis |
Sialylation | α-2,6 | LST-a | Immunomodulation, neurodevelopment |
This structural plasticity enables Lacto-N-tetraose to engage in tissue-specific signaling. In the infant gut, β-1,3-linked galactose residues selectively bind galectin-3, promoting epithelial barrier integrity via mucin upregulation [5] [9]. Conversely, in neuronal tissues, sialylated Lacto-N-tetraose derivatives facilitate neurite outgrowth by modulating ganglioside interactions [1].
Evolutionarily, Lacto-N-tetraose’s dominance in human milk—constituting >30% of total oligosaccharides in secretor-negative women—reflects host-pathogen coevolution. Its structural complexity hinders pathogen adaptation while supporting mutualistic microbes, exemplifying Varki’s axiom: "Oligosaccharide diversity is driven by exogenous selection pressures from pathogens" [6] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4